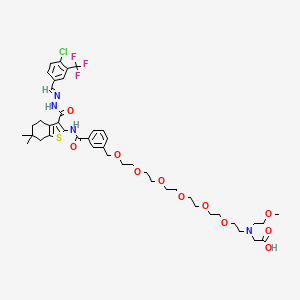
Trk-IN-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trk-IN-14 is a potent inhibitor of tropomyosin receptor kinases (TRK), which are critical in controlling cell growth and differentiation. This compound has shown potential in the research of TRK-related diseases, making it a valuable tool in scientific studies .
Vorbereitungsmethoden
The synthesis of Trk-IN-14 involves several steps, typically starting with the preparation of key intermediates. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce this compound efficiently .
Analyse Chemischer Reaktionen
Trk-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trk-IN-14 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of TRK and its effects on cellular processes. In biology, it helps in understanding the role of TRK in cell growth and differentiation. In medicine, this compound is being explored for its potential in treating TRK-related diseases, including certain types of cancer. Additionally, it has industrial applications in the development of new therapeutic agents .
Wirkmechanismus
Trk-IN-14 functions as an ATP competitor, inhibiting the activity of TRK by binding to its active site. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways that promote cell proliferation and survival. The primary molecular targets of this compound are the TRKA, TRKB, and TRKC receptors .
Vergleich Mit ähnlichen Verbindungen
Trk-IN-14 is unique compared to other TRK inhibitors due to its high potency and selectivity. Similar compounds include larotrectinib and entrectinib, which are also TRK inhibitors but differ in their chemical structure and specific applications. This compound’s unique properties make it a valuable tool for research and potential therapeutic use .
Eigenschaften
Molekularformel |
C24H21F2N5O |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
N-[(4-fluorophenyl)methyl]-6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboxamide |
InChI |
InChI=1S/C24H21F2N5O/c25-18-8-6-16(7-9-18)14-28-24(32)21-15-27-22-10-11-23(29-31(21)22)30-12-2-5-20(30)17-3-1-4-19(26)13-17/h1,3-4,6-11,13,15,20H,2,5,12,14H2,(H,28,32)/t20-/m1/s1 |
InChI-Schlüssel |
DNLSHEANAZGDSN-HXUWFJFHSA-N |
Isomerische SMILES |
C1C[C@@H](N(C1)C2=NN3C(=NC=C3C(=O)NCC4=CC=C(C=C4)F)C=C2)C5=CC(=CC=C5)F |
Kanonische SMILES |
C1CC(N(C1)C2=NN3C(=NC=C3C(=O)NCC4=CC=C(C=C4)F)C=C2)C5=CC(=CC=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



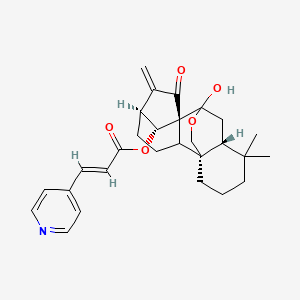


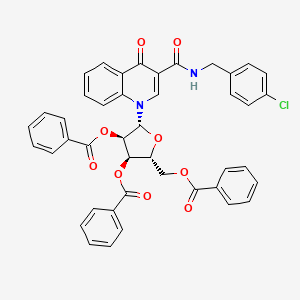
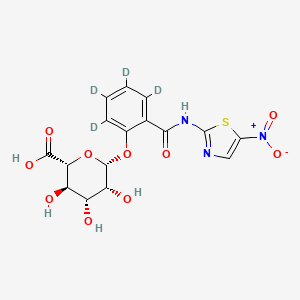
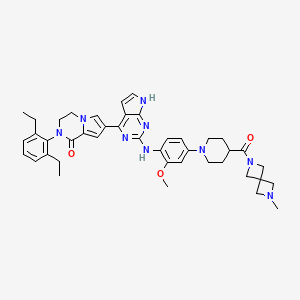

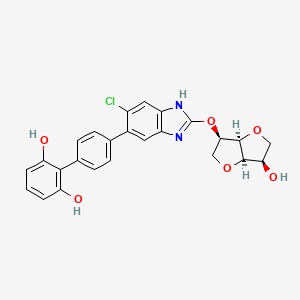


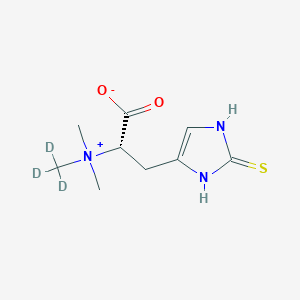
![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)
